(+/-)16(17)-EpDPA

CAS No.:

Cat. No.: VC16507947

Molecular Formula: C22H32O3

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32O3 |

|---|---|

| Molecular Weight | 344.5 g/mol |

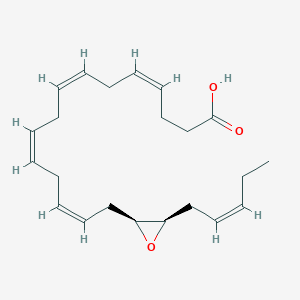

| IUPAC Name | (4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |

| Standard InChI | InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |

| Standard InChI Key | BCTXZWCPBLWCRV-QCAYAECISA-N |

| Isomeric SMILES | CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

| Canonical SMILES | CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(±)16(17)-EpDPA (CAS No. 155073-46-4) is a 22-carbon PUFA derivative with the molecular formula and a molecular weight of 344.495 g/mol . The compound features five double bonds and an epoxide group spanning the 16th and 17th carbon atoms, formed via CYP450-mediated oxidation of DHA’s 16,17-double bond. Its systematic IUPAC name is (4Z,7Z,10Z,13Z,16Z)-19,20-epoxydocosapentaenoic acid, though it is interchangeably referred to as (±)16,17-epoxy DPA, (±)16,17-EpDPE, or (±)16(17)-EpDPA .

Table 1: Key Physicochemical Properties of (±)16(17)-EpDPA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 344.495 g/mol | |

| Solubility (DMSO) | 50 mg/mL (145.14 mM) | |

| Storage Conditions | -20°C (powder), -80°C (solvent) |

Biosynthetic Pathways and Synthesis Strategies

Endogenous Biosynthesis via CYP450 Enzymes

(±)16(17)-EpDPA is primarily synthesized endogenously through the epoxidation of DHA by CYP450 epoxygenases, particularly isoforms such as CYP2C and CYP2J. These enzymes insert an oxygen atom across the 16,17-double bond of DHA, yielding a racemic mixture of epoxy regioisomers. Compared to arachidonate-derived EETs, the CYP450 metabolism of omega-3 PUFAs like DHA remains less characterized, with limited data on enzymatic specificity and stereochemical outcomes .

In Vitro Synthesis Methods

Chemical and enzymatic approaches have been employed to produce (±)16(17)-EpDPA for research purposes:

-

Enzymatic Synthesis: Recombinant CYP450 BM3 mutants have demonstrated efficacy in epoxidizing DHA, generating (±)16(17)-EpDPA alongside other regioisomers like 19(20)-EpDPE.

-

Chemical Synthesis: Traditional epoxidation methods using meta-chloroperbenzoic acid (mCPBA) or other peracids enable non-stereoselective epoxide formation, though yields vary depending on reaction conditions.

Biological Activities and Mechanisms

Putative Role as an Endothelium-Derived Hyperpolarizing Factor (EDHF)

(±)16(17)-EpDPA has been proposed as a candidate EDHF, a class of mediators that induce vascular smooth muscle hyperpolarization and vasodilation independently of nitric oxide (NO) and prostacyclin . While arachidonate-derived EETs like 14(15)-EET are established EDHFs, (±)16(17)-EpDPA’s ability to activate calcium-activated potassium (K) channels or gap junctions remains unconfirmed . Preliminary evidence from murine inflammation models suggests that DHA epoxides, including (±)16(17)-EpDPA, accumulate at sites of vascular dysfunction, hinting at a compensatory vasoregulatory role .

Research Applications and Experimental Considerations

Analytical Detection and Quantification

Challenges and Future Directions

Knowledge Gaps and Functional Characterization

The absence of definitive data on (±)16(17)-EpDPA’s EDHF activity underscores the need for targeted studies using isolated vascular preparations or transgenic models. Comparative analyses with other DHA epoxides (e.g., 19(20)-EpDPE) could elucidate structure-activity relationships and receptor specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume